N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a thiophene ring
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-4-15-9(3)11(8(2)14-15)13-12(16)10-6-5-7-17-10/h5-7H,4H2,1-3H3,(H,13,16) |
InChI Key |
XKDZBWOOPGKTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyrazole ring.
Scientific Research Applications
Biological Activities
Research indicates that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide exhibits various biological activities:
1. Anticancer Properties
In vitro studies have demonstrated that this compound inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Cytotoxicity assays reveal significant potential for development as an anticancer agent.
2. Anti-inflammatory Effects
Animal studies have shown that the compound reduces paw edema in carrageenan-induced inflammation models, suggesting its potential for treating inflammatory diseases .
3. Enzyme Modulation
Molecular docking studies indicate that this compound may interact with specific enzymes or receptors, modulating their activity. This interaction is critical for understanding its pharmacological profile and optimizing its structure for enhanced efficacy .
Case Studies
Several case studies have explored the applications of this compound:
These findings underscore the compound's versatility in medicinal chemistry and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzene-2-carboxamide
Uniqueness
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties.
Biological Activity
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H15N3OS
- Molecular Weight : 249.33 g/mol
- CAS Number : 514855-99-3
The compound's biological activity can be attributed to its structural features, particularly the pyrazole and thiophene moieties. These structures are known for their roles in modulating various biological pathways, including those involved in cancer cell proliferation and antimicrobial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines:
These values indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF7) cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study reported the minimum inhibitory concentration (MIC) values for several derivatives:
| Derivative | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 4a | 0.22 | Effective against pathogens |
| Compound 5a | 0.25 | Effective against pathogens |
| Compound 7b | - | Most active derivative |
The results suggest that these compounds can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Study on Anticancer Properties
A comprehensive study evaluated the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited IC50 values in a similar range as this compound, reinforcing its potential as an effective anticancer agent.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study demonstrated that certain derivatives had potent antibacterial effects with low MIC values, indicating their potential use in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
